Maleic anhydride-2,3-13C2 is a stable isotope-labeled (SIL) form of maleic anhydride, a widely used monomer and chemical intermediate in the production of resins and polymers. This specific labeling pattern, with 99% 13C enrichment at the two olefinic carbons, is not a generic tracer but a specialized analytical tool. Its primary procurement justification is to enable advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural characterization of polymers and the elucidation of complex reaction mechanisms, tasks that are often intractable with its unlabeled counterpart.
Substituting Maleic anhydride-2,3-13C2 with standard, unlabeled maleic anhydride is inappropriate for its intended applications. The core value of this compound lies in its ability to generate high-intensity, specific signals in 13C NMR spectroscopy, allowing for the definitive characterization of low-concentration graft sites on polymer backbones. With unlabeled material, these critical structural details are obscured by the low natural abundance of 13C (1.1%) and the overwhelming background signal from the polymer itself. Furthermore, the adjacent 13C-13C labeling pattern is specifically required for advanced NMR experiments like INADEQUATE, which are used to confirm carbon-carbon connectivity and are impossible with singly labeled or unlabeled compounds.
The use of Maleic anhydride-2,3-13C2 is essential for performing 1D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) 13C NMR spectroscopy. This technique definitively confirms the connectivity of the grafted succinic anhydride ring by detecting 13C-13C coupling. In studies on grafted polyolefins, this experiment was used to prove the formation of single succinic anhydride units attached to the polymer chain. This level of structural verification is impossible with unlabeled maleic anhydride, as the probability of two adjacent 13C atoms occurring naturally is approximately 0.01%, making the signal undetectable.
| Evidence Dimension | Feasibility of 1D INADEQUATE 13C NMR Experiment |
| Target Compound Data | Feasible; provides clear AB spin system doublets confirming C-C bond integrity post-grafting. |
| Comparator Or Baseline | Unlabeled Maleic Anhydride: Not feasible. The required adjacent 13C nuclei are statistically absent. |
| Quantified Difference | Qualitatively infinite (Enabling vs. Non-enabling). The signal-to-noise ratio is enhanced by a factor of ~10,000 for the labeled carbons. |
| Conditions | 13C NMR spectroscopy (Bruker MSL 400 at 120 °C) on grafted polyethene, polypropene, and ethene-propene copolymers in 1,1,2,2-tetrachloroethane-d2 solution. |
This provides absolute, non-inferential proof of the grafted structure, which is critical for quality control and for correlating polymer architecture with material properties.
When grafting onto complex substrates like isotactic polypropene (iPP) or ethene-propene copolymers (EPMs), Maleic anhydride-2,3-13C2 provides highly resolved, intense NMR signals that allow for the differentiation of various graft structures. For example, in grafted iPP, distinct signals were assigned to single succinic anhydride rings formed at tertiary radical sites, with labeled carbons appearing at δ = 31.6 ppm and δ = 49.5 ppm. Using unlabeled maleic anhydride, these low-concentration species would be undetectable or unassignable against the polymer's natural abundance 13C signals.
| Evidence Dimension | NMR Signal Resolution and Assignability |
| Target Compound Data | Clean, high-intensity doublets observed at specific chemical shifts (e.g., δ ≈ 31.4 ppm and δ = 48-50 ppm) corresponding to distinct graft sites. |
| Comparator Or Baseline | Unlabeled Maleic Anhydride: Signals are at natural abundance (1.1%), leading to low intensity, potential overlap with polymer backbone signals, and ambiguous assignment. |
| Quantified Difference | Signal intensity is enhanced by ~90x (99% vs 1.1% abundance), enabling clear separation and assignment of signals from different chemical environments. |
| Conditions | Melt- and solution-grafting of maleic anhydride onto various polyolefins, followed by 13C NMR analysis at 120 °C. |
This enables researchers to understand the regioselectivity of the grafting reaction, a key factor for optimizing the synthesis process and tailoring the final properties of the compatibilizer or functionalized polymer.
Characterization of polyethylene grafted with Maleic anhydride-2,3-13C2 revealed the presence of previously unconfirmed structures. In addition to the expected saturated succinic anhydride grafts, the high signal intensity from the 13C labels made it possible to identify and characterize minor species, including succinic anhydride oligomeric grafts that possess a terminal unsaturated maleic anhydride ring. These subtle but important structural features would likely remain undetected using unlabeled maleic anhydride due to insufficient signal-to-noise in 13C NMR spectra.
| Evidence Dimension | Detection Limit for Minor Graft Structures |
| Target Compound Data | Enables detection and structural elucidation of low-concentration oligomeric and unsaturated graft species. |
| Comparator Or Baseline | Unlabeled Maleic Anhydride: Detection of minor species at low graft percentages is highly challenging to impossible; structures cannot be confidently assigned. |
| Quantified Difference | The ~90-fold signal enhancement for each labeled carbon significantly lowers the detection threshold for alternative graft structures. |
| Conditions | Characterization of [2,3-13C2]MA-grafted-polyethylene in solution by 13C NMR spectroscopy. |
Identifying side-products is crucial for understanding reaction mechanisms, optimizing process conditions to improve yield and purity, and ensuring the batch-to-batch consistency required for high-performance materials.
For material scientists developing functionalized polymers, such as maleated polyethylene used as a compatibilizer in polymer blends or composites. This compound is the correct choice when absolute certainty of the graft structure (e.g., monomeric vs. oligomeric) is required to establish structure-property relationships.
For process chemists aiming to optimize the radical-initiated grafting of maleic anhydride onto polymer backbones. Procuring this labeled precursor allows for the precise tracking of the monomer's fate, including identifying the sites of attachment and quantifying the formation of side-products, leading to improved reaction control and efficiency.
In an R&D or pilot-scale production environment, this compound can be used to synthesize a 'gold standard' batch of a maleic anhydride-grafted polymer. The detailed structural analysis enabled by the 13C labels can then serve as a benchmark for developing more routine, less expensive quality control methods for subsequent production using unlabeled material.
Corrosive;Irritant